2-Isopropylhydroquinone 2-Isopropylhydroquinone 2-Isopropyl-1, 4-benzenediol, also known as 1, 4-dihydroxy-2-isopropylbenzene or 2, 5-dihydroxycumene, belongs to the class of organic compounds known as cumenes. These are aromatic compounds containing a prop-2-ylbenzene moiety. 2-Isopropyl-1, 4-benzenediol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 2-isopropyl-1, 4-benzenediol is primarily located in the cytoplasm.
Brand Name: Vulcanchem
CAS No.: 2349-71-5
VCID: VC3774427
InChI: InChI=1S/C9H12O2/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6,10-11H,1-2H3
SMILES: CC(C)C1=C(C=CC(=C1)O)O
Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol

2-Isopropylhydroquinone

CAS No.: 2349-71-5

Cat. No.: VC3774427

Molecular Formula: C9H12O2

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

2-Isopropylhydroquinone - 2349-71-5

Specification

CAS No. 2349-71-5
Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
IUPAC Name 2-propan-2-ylbenzene-1,4-diol
Standard InChI InChI=1S/C9H12O2/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6,10-11H,1-2H3
Standard InChI Key HIGSPBFIOSHWQG-UHFFFAOYSA-N
SMILES CC(C)C1=C(C=CC(=C1)O)O
Canonical SMILES CC(C)C1=C(C=CC(=C1)O)O
Melting Point 129-131°C

Introduction

Chemical Identity and Structure

2-Isopropylhydroquinone (IPHQ) is a monoalkylated derivative of hydroquinone with the molecular formula C9H12O2. The compound features a benzene ring with two hydroxyl groups in para positions (1,4-benzenediol) and an isopropyl group (-CH(CH3)2) at position 2, ortho to one of the hydroxyl groups . This structural arrangement results in an asymmetric molecule with distinctive chemical behavior compared to the parent hydroquinone.

Identification Parameters

Table 1 presents the key identification parameters for 2-isopropylhydroquinone:

ParameterIdentifier
Chemical FormulaC9H12O2
IUPAC Name2-propan-2-ylbenzene-1,4-diol
Common Names2-isopropylhydroquinone, 2-isopropylbenzene-1,4-diol, 2-isopropyl-1,4-benzenediol
CAS Registry Number2349-71-5
European Community (EC) Number219-080-5
ChEBI IDCHEBI:172413
ChEMBL IDCHEMBL1795407
UNII213K8IP95J

Physical and Chemical Properties

The physical and chemical properties of 2-isopropylhydroquinone are influenced by both its hydroquinone core structure and the isopropyl substituent. While specific data for this compound is limited in the literature, certain properties can be inferred based on its structural relationship to hydroquinone and the known effects of alkyl substitution.

Comparative Physical Properties

Table 2 presents a comparison between hydroquinone and 2-isopropylhydroquinone properties:

PropertyHydroquinone2-Isopropylhydroquinone
Molecular Weight110.11 g/mol 152.19 g/mol (calculated)
Physical AppearanceColorless crystals that darken upon air exposure Similar to hydroquinone but modified by isopropyl substitution
SolubilitySoluble in water, alcohol, and etherExpected decreased water solubility and increased lipophilicity due to isopropyl group
Melting Point173-174°C (hydroquinone)Not explicitly reported in literature
Oxidation TendencyReadily oxidizes to benzoquinoneSimilar oxidation potential, potentially modified by isopropyl substituent

Chemical Reactivity

Like other hydroquinones, 2-isopropylhydroquinone demonstrates characteristic reactivity patterns that include:

  • Redox behavior typical of the 1,4-benzenediol structure, with susceptibility to oxidation forming the corresponding quinone

  • Phenolic reactions at the hydroxyl groups

  • Modified reactivity patterns due to the electronic and steric effects of the isopropyl group

The compound's stability is influenced by environmental factors, with increased stability reported when protected from air, light, and oxidizing agents. When exposed to atmospheric conditions, 2-isopropylhydroquinone, like other hydroquinones, may darken due to oxidation processes .

Synthesis Methods

Selective Monoalkylation

Based on patent literature, 2-isopropylhydroquinone can be synthesized through selective monoalkylation of hydroquinone. This approach involves:

  • Reaction of hydroquinone with an appropriate isopropylating agent

  • Use of specific catalysts to promote regioselectivity

  • Controlled reaction conditions to favor monoalkylation over dialkylation

A continuous process for such monoalkylation has been described in patent documentation, comprising "contacting a mixture comprising dihydroxy aromatic compound, water and an alkylating agent with a catalyst system in the presence of a flowing carrier gas, to form a mono alkylated dihydroxy aromatic compound" .

Structural Relationships

2-Isopropylhydroquinone belongs to a broader family of substituted hydroquinones and dihydric phenols. Patents often mention it alongside related compounds such as 2,5-diisopropylhydroquinone .

Comparison with Related Compounds

Table 3 presents a structural comparison between 2-isopropylhydroquinone and related compounds:

CompoundStructure DescriptionKey Differences from 2-Isopropylhydroquinone
Hydroquinone1,4-benzenediolLacks isopropyl substituent; higher water solubility; different oxidation characteristics
2,5-Diisopropylhydroquinone2,5-diisopropyl-1,4-benzenediolContains an additional isopropyl group at position 5; higher molecular weight; likely lower water solubility
2-Methylhydroquinone2-methyl-1,4-benzenediolContains methyl instead of isopropyl group; smaller steric influence; different lipophilicity

Structure-Property Relationships

The position and nature of substituents on the hydroquinone core significantly affect the properties of the resulting compound. The isopropyl group in 2-isopropylhydroquinone introduces both electronic and steric effects that influence:

  • Solubility characteristics (decreased hydrophilicity)

  • Oxidation potential (potentially altered by electron-donating effect)

  • Reactivity patterns at the hydroxyl groups

  • Stability under various conditions

Applications and Uses

Research Context

The inclusion of 2-isopropylhydroquinone in chemical databases such as ChEMBL and ChEBI indicates its relevance in research contexts . The compound may serve as:

  • A model compound in structure-activity relationship studies

  • An intermediate in the synthesis of more complex molecules

  • A subject of investigation for potential antioxidant properties (similar to other hydroquinone derivatives)

Stability and Stabilization

Hydroquinone derivatives, including 2-isopropylhydroquinone, are susceptible to oxidation and may require stabilization for long-term storage and use.

Stabilization Methods

Patent literature describes methods for stabilizing dihydric phenols including 2-isopropylhydroquinone. These methods include:

  • Addition of specific stabilizers such as ascorbic acid

  • Control of storage conditions to minimize exposure to oxidizing conditions

  • Protection from light and elevated temperatures

One patent describes "a method of producing a polycarbonate comprising: reacting a dihydric phenol...wherein the dihydric phenol is selected from the group consisting of hydroquinone, methylhydroquinone, 2-phenylhydroquinone, 2-isopropyl hydroquinone, 2,5-diisopropyl hydroquinone, and mixtures of two or more of the foregoing dihydric phenols" .

Research Gaps and Future Directions

Current Research Limitations

Based on the available search results, several research gaps regarding 2-isopropylhydroquinone can be identified:

  • Comprehensive physical property characterization

  • Detailed toxicological profiling specific to this compound

  • Systematic comparison with other hydroquinone derivatives

  • Exploration of potential unique applications

Future Research Opportunities

Future research on 2-isopropylhydroquinone could profitably focus on:

  • Detailed structure-property relationship studies comparing multiple hydroquinone derivatives

  • Investigation of potential applications in advanced polymer science

  • Exploration of antioxidant properties and mechanisms

  • Development of improved synthetic routes with higher selectivity and yield

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